![molecular formula C12H15N3O2 B14149070 1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid CAS No. 934062-78-9](/img/structure/B14149070.png)
1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
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Overview
Description
1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an isobutyl group at position 1 and a methyl group at position 6, along with a carboxylic acid group at position 4, makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and proceeds through a series of steps including reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of the enzyme or receptor, thereby blocking its activity. This interaction can lead to the modulation of various biochemical pathways, ultimately resulting in the desired therapeutic effect .
Comparison with Similar Compounds
1H-pyrazolo[3,4-B]pyridine: A parent compound with similar structural features but lacking the isobutyl and methyl groups.
6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid: Similar structure but without the isobutyl group.
1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid: Similar structure but without the methyl group.
Uniqueness: The presence of both the isobutyl and methyl groups in 1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid enhances its chemical reactivity and biological activity compared to its analogs. These substituents can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Biological Activity
1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article reviews the biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C11H13N3O2
- Molecular Weight : 219.24 g/mol
- CAS Number : 883544-72-7
Biological Activities
This compound has been investigated for various biological activities, including:
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, certain derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib, suggesting their potential as anti-inflammatory agents .
2. TBK1 Inhibition
A study highlighted the role of pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1), which is implicated in inflammatory responses and cancer progression. The compound demonstrated an IC50 value of 0.2 nM against TBK1, showcasing its potential in cancer therapy and immune modulation .
3. PPAR Agonism
The compound has been identified as an agonist for human peroxisome proliferator-activated receptor alpha (hPPARα). SAR studies suggest that modifications to the pyrazolo[3,4-b]pyridine structure can enhance this agonistic activity, which is critical for managing lipid metabolism disorders .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The size and position of substituents on the pyrazolo[3,4-b]pyridine ring significantly influence its biological activity. For example, larger substituents may enhance binding affinity and selectivity towards target proteins .
- Hydrophobic Interactions : The distance between hydrophobic tails and acidic groups plays a critical role in enhancing agonistic activity towards hPPARα .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Cancer Therapy : In vitro studies have shown that derivatives inhibit cell proliferation in various cancer cell lines including A172 and U87MG. The mechanism involves modulation of TBK1 signaling pathways .
- Metabolic Disorders : Animal models have demonstrated that certain derivatives effectively reduce plasma triglyceride levels, indicating their promise in treating metabolic syndromes .
Data Summary Table
Properties
CAS No. |
934062-78-9 |
---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15N3O2/c1-7(2)6-15-11-10(5-13-15)9(12(16)17)4-8(3)14-11/h4-5,7H,6H2,1-3H3,(H,16,17) |
InChI Key |
PVSGVEFUSVYBHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)CC(C)C)C(=O)O |
Origin of Product |
United States |
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